molecular formula C7H4F6N2 B8190857 2,5-Bis-trifluoromethyl-pyridin-3-ylamine

2,5-Bis-trifluoromethyl-pyridin-3-ylamine

Cat. No.: B8190857
M. Wt: 230.11 g/mol
InChI Key: QTTRAAQBVZUACB-UHFFFAOYSA-N
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Description

2,5-Bis-trifluoromethyl-pyridin-3-ylamine is a chemical compound with the molecular formula C7H4F6N2. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, specifically at the 2 and 5 positions, with an amine group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-trifluoromethyl-pyridin-3-ylamine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the reaction of 2,5-dichloropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-trifluoromethyl-pyridin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis-trifluoromethyl-pyridin-3-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,5-Bis-trifluoromethyl-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis-trifluoromethyl-pyridin-3-ylamine
  • 2,6-Bis-trifluoromethyl-pyridin-3-ylamine
  • 3,5-Bis-trifluoromethyl-pyridin-4-ylamine

Uniqueness

2,5-Bis-trifluoromethyl-pyridin-3-ylamine is unique due to the specific positioning of the trifluoromethyl groups and the amine group on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(14)5(15-2-3)7(11,12)13/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRAAQBVZUACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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